molecular formula C24H19N5OS B12980697 1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one

1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one

Cat. No.: B12980697
M. Wt: 425.5 g/mol
InChI Key: UMZLTGHOTFZNRB-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one is a complex organic compound that features an indole ring, a phenyl group, and a tetrazole moiety

Preparation Methods

The synthesis of 1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring is synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Tetrazole Moiety: The tetrazole ring is formed by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Thioether Formation: The final step involves the formation of the thioether linkage by reacting the indole derivative with the tetrazole compound in the presence of a suitable base.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or indole rings, where halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents like dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenyl and tetrazole groups contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition of certain enzymes or the activation of specific signaling pathways, resulting in the compound’s biological effects.

Comparison with Similar Compounds

1-(1H-Indol-3-yl)-2-phenyl-2-((1-(o-tolyl)-1H-tetrazol-5-yl)thio)ethan-1-one can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-carbinol and indomethacin, which also feature the indole ring, are known for their biological activities.

    Tetrazole Derivatives: Compounds such as losartan and valsartan, which contain the tetrazole moiety, are used as antihypertensive agents.

    Phenyl Derivatives: Compounds like benzene and toluene, which contain the phenyl group, are widely used in organic synthesis.

The uniqueness of this compound lies in its combination of these three functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H19N5OS

Molecular Weight

425.5 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylethanone

InChI

InChI=1S/C24H19N5OS/c1-16-9-5-8-14-21(16)29-24(26-27-28-29)31-23(17-10-3-2-4-11-17)22(30)19-15-25-20-13-7-6-12-18(19)20/h2-15,23,25H,1H3

InChI Key

UMZLTGHOTFZNRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=N2)SC(C3=CC=CC=C3)C(=O)C4=CNC5=CC=CC=C54

Origin of Product

United States

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